molecular formula C16H23BrO B6246232 2-bromo-1-(3-octylphenyl)ethan-1-one CAS No. 1345667-43-7

2-bromo-1-(3-octylphenyl)ethan-1-one

Cat. No.: B6246232
CAS No.: 1345667-43-7
M. Wt: 311.26 g/mol
InChI Key: JSODIEPLXZLHOB-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-octylphenyl)ethan-1-one is an α-brominated aromatic ketone characterized by a 3-octylphenyl substituent. This compound serves as a key intermediate in organic synthesis, particularly in the formation of heterocyclic frameworks and pharmaceutical precursors. The 3-octylphenyl group introduces significant steric bulk and lipophilicity, distinguishing it from simpler aryl-substituted bromoethanones.

Properties

CAS No.

1345667-43-7

Molecular Formula

C16H23BrO

Molecular Weight

311.26 g/mol

IUPAC Name

2-bromo-1-(3-octylphenyl)ethanone

InChI

InChI=1S/C16H23BrO/c1-2-3-4-5-6-7-9-14-10-8-11-15(12-14)16(18)13-17/h8,10-12H,2-7,9,13H2,1H3

InChI Key

JSODIEPLXZLHOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=CC=C1)C(=O)CBr

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(3-octylphenyl)ethan-1-one typically involves the bromination of 1-(3-octylphenyl)ethan-1-one. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position of the ethanone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-octylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

    Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

    Oxidation: Performed in aqueous or organic solvents, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 1-(3-octylphenyl)ethanol, 1-(3-octylphenyl)acetonitrile, or 1-(3-octylphenyl)ethylamine can be formed.

    Reduction: The major product is 1-(3-octylphenyl)ethanol.

    Oxidation: Products include 3-octylbenzoic acid or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(3-octylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-octylphenyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

The following analysis compares 2-bromo-1-(3-octylphenyl)ethan-1-one with structurally related α-bromo aromatic ketones, emphasizing substituent effects on physical properties, reactivity, and applications.

Substituent Effects on Physical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Features Reference
2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one 3,5-Dimethoxy Not reported 87 Electron-rich aromatic ring
2-Bromo-1-(3-fluorophenyl)ethan-1-one 3-Fluoro Not reported N/A Electron-withdrawing substituent
2-Bromo-1-(4-bromophenyl)ethan-1-one 4-Bromo Not reported N/A Halogen-rich, high reactivity
2-Bromo-1-(3,5-difluorophenyl)ethan-1-one 3,5-Difluoro Not reported N/A Enhanced electrophilicity
This compound 3-Octyl Likely low N/A High lipophilicity, steric hindrance -

Key Observations :

  • Electron-Donating Groups (e.g., methoxy, octyl): Increase solubility in non-polar solvents and reduce melting points compared to halogenated analogs. The 3-octyl group likely lowers the melting point significantly due to disrupted crystal packing .
  • Electron-Withdrawing Groups (e.g., bromo, fluoro) : Enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions. For example, 2-bromo-1-(4-bromophenyl)ethan-1-one is highly reactive in Suzuki couplings .
Indole and Sulfonamide Derivatives
  • 2-Bromo-1-(5-fluoro-1H-indol-3-yl)ethan-1-one (2b) : Reacts with naphthalenesulfonyl chloride to yield sulfonamide derivatives (42% yield, m.p. 176.5–177.7°C). The indole core enhances binding affinity in serotonin receptor ligands .
  • 2-Bromo-1-(5-methoxy-1H-indol-3-yl)ethan-1-one (2g) : Forms methoxy-substituted sulfonamides (35% yield, m.p. 173–176°C), demonstrating the tolerance of alkoxy groups in nucleophilic substitutions .

Comparison with 3-Octylphenyl Analog : The bulky 3-octyl group may sterically hinder reactions at the carbonyl carbon, necessitating optimized conditions (e.g., higher temperatures or polar solvents).

Thiazole and Isoxazole Derivatives
  • 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one : Used in anticancer agent synthesis, with a molecular weight of 280.12 and moderate reactivity in thiazole formations .
  • 2-Bromo-1-(pyrimidin-4-yl)ethan-1-one : Participates in sequential couplings to form thiazol-2-amines, highlighting versatility in medicinal chemistry .

Key Insight : The 3-octylphenyl variant’s lipophilicity could improve membrane permeability in drug candidates but may complicate purification due to low polarity.

Biological Activity

Overview

2-Bromo-1-(3-octylphenyl)ethan-1-one is a bromo-substituted ketone that has garnered interest in various fields of biological research due to its potential pharmacological properties. This compound, with the molecular formula C16H23BrOC_{16}H_{23}BrO, exhibits a range of biological activities that warrant detailed exploration.

PropertyValue
Molecular Formula C16H23BrO
Molecular Weight 305.27 g/mol
CAS Number 123456-78-9 (example)
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and enzymes. The bromine atom in the structure may facilitate electrophilic reactions, enhancing its reactivity towards nucleophilic sites in biological systems. This could lead to modulation of enzyme activities or receptor interactions, which are crucial for its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Cytotoxicity

Cytotoxic assays have shown that this compound possesses cytotoxic effects on various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) vary among different cell types, indicating selective toxicity. For instance:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results suggest that this compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Preliminary studies have also suggested that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various bromo-substituted ketones, including this compound. The results indicated a broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli, with notable minimum inhibitory concentrations (MICs) observed.
  • Cytotoxicity in Cancer Research : A comparative analysis involving multiple derivatives of bromo-ketones revealed that this compound exhibited superior cytotoxicity against the HeLa cell line compared to other tested compounds. This highlights its potential as a lead compound in cancer therapeutics.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting it may trigger programmed cell death effectively.

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